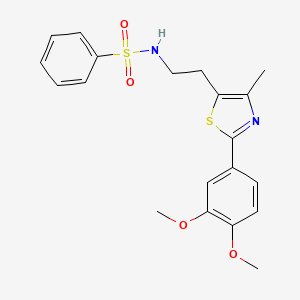

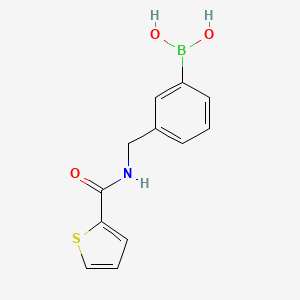

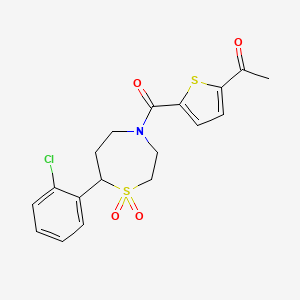

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are generally environmentally benign and are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling . This process involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Chemical Reactions Analysis

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications

Anomalous Binding Profile for Biological Membrane Recognition

Boronic acids like 3-(Propionamido)phenylboronic acid (PAPBA) exhibit unique binding profiles with N-acetylneuraminic acid (Neu5Ac, sialic acid), indicating their potential for recognizing specific residues on biological membranes. This ability could be pivotal in developing diagnostic tools and understanding cell-surface interactions (Otsuka et al., 2003).

Synthesis and Structure for Material Science Applications

The synthesis of amino-3-fluorophenyl boronic acid, a derivative with applications in glucose sensing materials, underscores the importance of boronic acids in creating responsive materials for physiological monitoring (Das et al., 2003).

Catalysis in Peptide Synthesis

(2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been utilized as a catalyst for direct amide bond synthesis between carboxylic acids and amines, highlighting its role in peptide synthesis and the development of pharmaceutical intermediates (El Dine et al., 2015).

Optical Modulation and Sensor Development

Phenyl boronic acids, through their ability to interact with saccharides, have been employed in the optical modulation of materials like single-walled carbon nanotubes (SWNTs). This application is significant for developing sensors and devices that respond to biological stimuli (Mu et al., 2012).

Complexation with Glycosides in Neutral Water

A new class of carbohydrate-binding boronic acids has been shown to complex with glycosides under physiologically relevant conditions, opening pathways for designing selective receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Mechanism of Action

The mechanism of action in the Suzuki–Miyaura coupling involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

Properties

IUPAC Name |

[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVOOYBANAYJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)

![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)